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GBF bZIP protein - 147386-90-1

GBF bZIP protein

Catalog Number: EVT-1517296
CAS Number: 147386-90-1
Molecular Formula: C37H67N7O8
Molecular Weight: 0
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Product Introduction

Overview

The GBF bZIP protein refers to a class of transcription factors characterized by the basic leucine zipper (bZIP) domain, which plays a crucial role in various biological processes in plants, including responses to environmental stresses and developmental regulation. The bZIP proteins are known for their ability to bind to specific DNA sequences, particularly G-box motifs, and are involved in the regulation of gene expression.

Source

The GBF proteins were first identified in Arabidopsis thaliana, where they were shown to bind to the G-box motif of various plant genes. Three specific GBF proteins were characterized: GBF1, GBF2, and GBF3. These proteins exhibit distinct expression patterns and binding properties, suggesting their roles in mediating diverse transcriptional responses in plants under different conditions .

Classification

GBF proteins belong to the broader family of bZIP transcription factors, which are classified based on their structural features and DNA-binding specificities. The bZIP family is known for its involvement in stress responses, hormone signaling, and developmental processes across various plant species, including rice, poplar, and passion fruit .

Synthesis Analysis

Methods

The synthesis of bZIP proteins typically involves the transcription of corresponding genes followed by translation into protein. This process can be influenced by various factors such as environmental conditions and developmental cues. For instance, the expression of bZIP genes can be upregulated in response to abiotic stresses like drought or salinity.

Technical Details

Gene expression analysis often employs techniques such as quantitative PCR, microarray analysis, or RNA sequencing to quantify mRNA levels of bZIP genes under different conditions. These methods help elucidate the regulatory mechanisms governing bZIP protein synthesis.

Molecular Structure Analysis

Structure

The bZIP domain consists of two key regions: a basic region responsible for DNA binding and a leucine zipper region that facilitates dimerization. The basic region contains a conserved N-x7-R/K motif that interacts with specific DNA sequences, while the leucine zipper region comprises heptad repeats of leucine or other hydrophobic amino acids that enable protein dimerization .

Data

Structural analyses have shown that the length of bZIP proteins can vary significantly, with molecular weights ranging from approximately 16 kDa to over 120 kDa depending on the specific protein variant. For example, in Chinese chestnut, the molecular weight of identified bZIP proteins ranged from 16,067.34 Da to 122,096.53 Da .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving bZIP proteins include their binding to DNA sequences and interactions with other proteins. These interactions can lead to the formation of homo- or heterodimers that regulate gene expression by either activating or repressing target genes.

Technical Details

The binding affinity and specificity of bZIP proteins to DNA can be assessed using electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) techniques. These methods allow researchers to study how different environmental conditions affect the binding dynamics of bZIP proteins to their target sequences.

Mechanism of Action

Process

The mechanism by which GBF bZIP proteins exert their effects involves several steps:

  1. Dimerization: Two bZIP monomers form a dimer through their leucine zipper regions.
  2. DNA Binding: The dimer binds specifically to G-box motifs in the promoter regions of target genes via its basic region.
  3. Transcription Regulation: Once bound, the dimer can recruit other transcriptional co-factors or repressors to modulate gene expression.

Data

Studies have demonstrated that GBF proteins can influence gene expression involved in light signaling and stress responses by binding to G-box motifs located in the promoters of target genes .

Physical and Chemical Properties Analysis

Physical Properties

bZIP proteins are predominantly localized in the nucleus where they perform their function as transcription factors. Their isoelectric points can vary widely depending on the specific protein variant; for instance, some bZIP proteins from passion fruit have isoelectric points ranging from 5.3 to 10.38 .

Chemical Properties

Chemically, bZIP proteins are characterized by their ability to undergo post-translational modifications such as phosphorylation, which can affect their activity and stability. The presence of phosphorylation sites (serine, threonine, tyrosine) suggests that these modifications play a role in regulating their function under stress conditions .

Applications

Scientific Uses

GBF bZIP proteins have significant applications in plant biotechnology and genetic engineering:

  • Stress Resistance: By understanding how these proteins regulate stress-responsive genes, scientists can develop crops with enhanced resistance to abiotic stresses like drought and salinity.
  • Developmental Biology: Research into GBF protein functions contributes to knowledge about plant development processes such as seed maturation and flowering.
  • Metabolic Engineering: Insights into how bZIP proteins regulate secondary metabolite pathways can lead to improved production of valuable compounds like flavonoids and terpenoids .
Structural Characterization of GBF bZIP Proteins

Modular Domain Architecture

GBF (G-box Binding Factor) bZIP proteins exhibit a conserved tripartite domain architecture that enables DNA binding, dimerization, and transcriptional regulation.

N-Terminal Proline-Rich Domain

This domain features conserved PxxP motifs that function as transcriptional activation modules. Experimental studies confirm that fusion of this domain to heterologous DNA-binding proteins (e.g., GAL4) activates gene expression in both plant protoplasts and mammalian cells. The proline-rich region mediates protein-protein interactions with transcriptional co-activators containing SH3 or WW domains, facilitating recruitment of the basal transcription machinery [2] [6].

Basic Region and Leucine Zipper Motifs

The bZIP domain comprises two functionally distinct segments:

  • Basic Region: Contains the invariant N-x7-R/K motif responsible for nuclear localization and sequence-specific DNA recognition. This region forms an α-helical structure that inserts into the major groove of DNA, preferentially contacting ACGT core motifs (e.g., G-box: CACGTG; C-box: GACGTC) [1] [9].
  • Leucine Zipper: Composed of heptad repeats (L-x6-L-x6-L) where hydrophobic residues (Leu, Ile, Val) at positions a and d mediate coiled-coil dimerization. The zipper stability is modulated by electrostatic interactions between residues at adjacent e and g positions [3] [5].

Table 1: Key Functional Residues in bZIP Domains

DomainConserved MotifFunctionMutation Impact
Basic RegionN-x7-R/KDNA binding specificityLoss of target recognition
Leucine ZipperL-x6-L-x6-LDimerization stabilityDisrupted oligomerization
Hinge RegionVariable linkerDNA bendingAltered binding kinetics

Conserved Multifunctional Mosaic Regions

Flanking the core bZIP domain, these segments integrate regulatory features:

  • Nuclear Export Signal (NES): Mediates cytoplasmic retention under basal conditions
  • Phosphorylation Sites: Targeted by kinases (e.g., SnRK2, MAPK) in response to abiotic stress
  • 14-3-3 Protein Binding Motifs: Enable signal-dependent nuclear translocation [2] [8].These regions function as modular switches that integrate environmental cues (e.g., light, ABA) with DNA-binding activity [1].

Table 2: Functional Motifs in Mosaic Regions

Motif TypeSequence FeatureBiological RoleRegulatory Input
Phospho-Ser/ThrS/T-x-x-x-S/TKinase dockingABA signaling
14-3-3 BindingRSxSxPCytoplasmic retentionStress response
NESL-x(2,3)-[LIVFM]Nuclear exportLight deprivation

Dimerization Dynamics

Homo- vs. Heterodimer Formation

GBF proteins exhibit combinatorial dimerization capabilities:

  • Homodimers: Typically form between identical subunits (e.g., GBF1:GBF1), generating symmetric DNA contacts with palindromic G-box elements (CACGTG) [9].
  • Heterodimers: Form between distinct GBF clades (e.g., GBF1:GBF3) or with non-GBF bZIPs (e.g., C/EBP), creating novel DNA-binding specificities. Heterodimerization expands regulatory capacity by enabling recognition of asymmetric sequences (e.g., TGACGTGG) inaccessible to homodimers [3] [8].

Leucine Zipper Specificity in Partner Selection

Dimerization specificity is governed by physicochemical complementarity at the zipper interface:

  • Electrostatic Pairing: Salt bridges between g position glutamic acid (E) and e' position arginine (R) enhance stability (ΔΔG = -1.14 kcal/mol for E<==>R vs. -0.14 kcal/mol for E<==>K) [5]
  • Hydrophobic Matching: Steric compatibility of branched aliphatic residues (e.g., Leu, Ile) at a and d positions
  • Size Exclusion: Aromatic residues (Phe, Tyr) at g positions block non-cognate interactions [4] [6].

Table 3: Thermodynamic Stability of Leucine Zipper Interactions

Residue Pair (g<==>e')ΔΔG (kcal/mol)Relative Stability
E<==>R-1.14Highest
Q<==>R-0.82Moderate
R<==>R+0.24Low
K<==>K-0.48Medium

Structural Determinants of Asymmetric DNA Binding

Heterodimeric GBF complexes bind DNA asymmetrically due to:

  • Hinge Region Polymorphism: Variable residues C-terminal to the basic region induce DNA bending (20-40°) at non-palindromic sites
  • Differential Base Contacts: Non-identical basic regions in heterodimers make distinct hydrogen bonds with major groove nucleotides (e.g., GBF2 contacts 5'-TGAC-3' while GBF1 binds 5'-GTGG-3') [3]
  • Half-Site Spacing: Insertions/deletions in the basic region alter optimal spacer length between ACGT half-sites (e.g., GBF1 requires 0-bp spacer, while TGA1a prefers 2-bp) [9].

Mutagenesis studies confirm that swapping hinge residues between GBF1 and TGA1a swaps DNA bending angles and half-site spacing preferences, demonstrating modular control of binding geometry [9].

Compound Names Mentioned:

  • GBF1
  • GBF2
  • GBF3
  • EmBP-1
  • TGA1a
  • C/EBP
  • OsbZIP58
  • TabZIP28
  • SlAREB1
  • AtbZIP53

Properties

CAS Number

147386-90-1

Product Name

GBF bZIP protein

Molecular Formula

C37H67N7O8

Synonyms

GBF bZIP protein

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